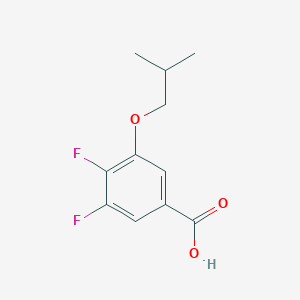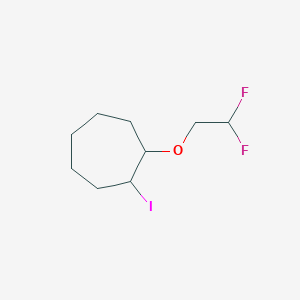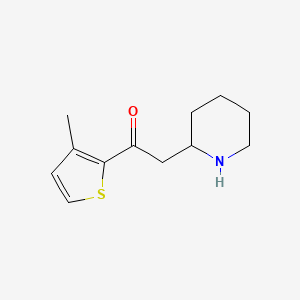![molecular formula C18H20O6 B13079952 2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B13079952.png)
2-(2',3',5,6-Tetramethoxy-[1,1'-biphenyl]-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid is an organic compound characterized by the presence of a biphenyl core substituted with four methoxy groups and an acetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction, using appropriate aryl halides and boronic acids.
Introduction of the Acetic Acid Moiety: The acetic acid group can be introduced via a Friedel-Crafts acylation reaction using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.
化学反応の分析
Types of Reactions
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl or carbonyl derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Hydroxylated or carbonylated biphenyl derivatives.
Reduction: Alcohol or aldehyde derivatives of the biphenyl acetic acid.
Substitution: Biphenyl derivatives with various functional groups replacing the methoxy groups.
科学的研究の応用
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and metal-organic frameworks.
作用機序
The mechanism of action of 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The methoxy groups and the acetic acid moiety play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-4-yl)acetic acid
- 2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-3-yl)acetic acid
Uniqueness
2-(2’,3’,5,6-Tetramethoxy-[1,1’-biphenyl]-2-yl)acetic acid is unique due to the specific positioning of the methoxy groups and the acetic acid moiety, which can influence its chemical reactivity and biological activity. The precise arrangement of these functional groups can result in distinct properties compared to other similar compounds.
特性
分子式 |
C18H20O6 |
|---|---|
分子量 |
332.3 g/mol |
IUPAC名 |
2-[2-(2,3-dimethoxyphenyl)-3,4-dimethoxyphenyl]acetic acid |
InChI |
InChI=1S/C18H20O6/c1-21-13-7-5-6-12(17(13)23-3)16-11(10-15(19)20)8-9-14(22-2)18(16)24-4/h5-9H,10H2,1-4H3,(H,19,20) |
InChIキー |
NVKNDGJZQSMBTF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)CC(=O)O)C2=C(C(=CC=C2)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Methyl-2-[2-(propan-2-yl)phenyl]propanoic acid](/img/structure/B13079896.png)



![8-Bromo-5-fluorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B13079926.png)

![6-Amino-8-hydroxy-5,7-diazaspiro[2.5]octa-5,7-dien-4-one](/img/structure/B13079939.png)




